N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-3-28-13-19(22(30)18-9-8-15(2)26-23(18)28)24(31)27-16-10-25-29(11-16)12-17-14-32-20-6-4-5-7-21(20)33-17/h4-11,13,17H,3,12,14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRKWDULVIDKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The focus of this article is to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Naphthyridine core : Known for its diverse biological activities.
- Pyrazole moiety : Associated with various pharmacological effects including anti-inflammatory and anticancer properties.
- Dihydrobenzo[b][1,4]dioxin unit : This structural feature is often linked to neuroprotective and antioxidant activities.
Molecular Formula : C₁₈H₁₈N₄O₃
Molecular Weight : 342.36 g/mol
Anticancer Properties
Research indicates that compounds containing pyrazole and naphthyridine structures exhibit significant anticancer activity. A study highlighted that derivatives with similar structures showed potent cytotoxic effects against various cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
Antiparasitic Activity
The compound has been evaluated for its antiparasitic effects against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. In vitro studies demonstrated low micromolar potencies against these pathogens while exhibiting minimal cytotoxicity towards human cells. This selective toxicity is crucial for developing effective antiparasitic agents .
Anti-inflammatory Effects
The pyrazole ring is known for its anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Preliminary data suggest that the target compound may also possess similar COX-inhibitory activity .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of cell proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth.
- Induction of apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Antioxidant activity : The presence of the dihydrobenzo[b][1,4]dioxin structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous heterocyclic derivatives from the literature.
Structural and Functional Group Comparison
Functional Implications
- Electron-Withdrawing Effects : The 4-nitrophenyl group in Compound 1l introduces strong electron-withdrawing effects, whereas the target compound’s ether and pyrazole groups offer moderate electron modulation, favoring balanced reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
